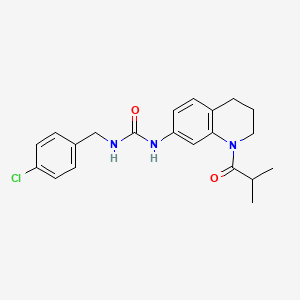

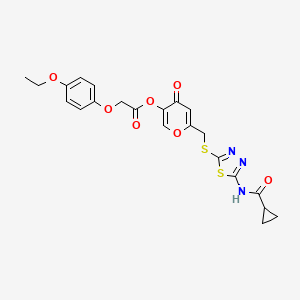

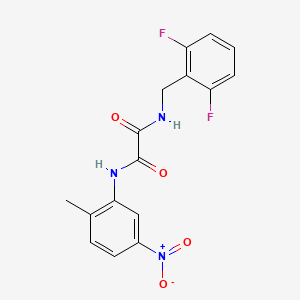

Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate” is a chemical compound. It is related to the class of compounds known as isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone, methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, was synthesized by means of the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, under Krapcho reaction conditions .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

N-isoindoline-1,3-dione derivatives, such as “Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate”, have gained significant attention for their potential use in pharmaceutical synthesis . They have shown promising results in the development of therapeutic agents .

Herbicides

These compounds have also been used in the development of herbicides . Their unique chemical structure allows them to interact with specific biological targets, making them effective in controlling unwanted plant growth .

Colorants and Dyes

The isoindoline nucleus and carbonyl groups at positions 1 and 3 give these compounds unique color properties, making them useful in the production of colorants and dyes .

Polymer Additives

N-isoindoline-1,3-dione derivatives have been used as additives in polymers . They can enhance the properties of the polymer, such as its durability and resistance to environmental factors .

Organic Synthesis

These compounds have been used in organic synthesis due to their diverse chemical reactivity . They can undergo a variety of chemical reactions, making them useful in the synthesis of complex organic molecules .

Photochromic Materials

N-isoindoline-1,3-dione derivatives have been used in the development of photochromic materials . These materials change color in response to light, making them useful in a variety of applications, such as smart windows and eyewear .

Antiviral Agents

Indole derivatives, which include “Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate”, have shown potential as antiviral agents . They have been found to inhibit the replication of various viruses, making them promising candidates for the development of new antiviral drugs .

Anti-inflammatory Agents

Indole derivatives have also been found to possess anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, making them potential candidates for the treatment of inflammatory diseases .

Zukünftige Richtungen

The future directions of research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. This could include exploring its potential anticonvulsant and antidepressant effects , as well as its potential use in the synthesis of other compounds .

Wirkmechanismus

Target of Action

Biochemical Pathways

As a compound with potential in drug discovery and medicinal chemistry

Result of Action

Given its potential applications in scientific research, it is likely that the compound has significant effects at the molecular and cellular levels, but specific details are currently lacking.

Eigenschaften

IUPAC Name |

methyl 4-[[2-(2,3-dioxoindol-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-25-18(24)11-6-8-12(9-7-11)19-15(21)10-20-14-5-3-2-4-13(14)16(22)17(20)23/h2-9H,10H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQJOUNGVJZEQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2381831.png)

![(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide](/img/structure/B2381832.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2381833.png)